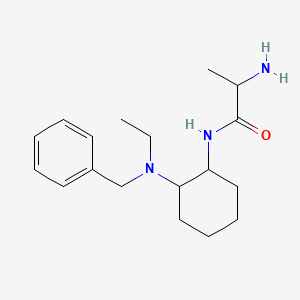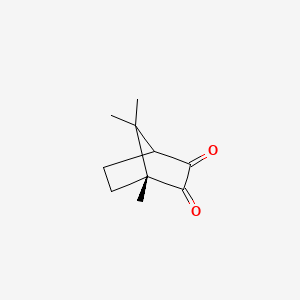
(1R)-camphorquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-camphorquinone, also known as (1R)-2,3-bornanedione, is a chiral compound derived from camphor. It is widely used in various fields due to its unique chemical properties and reactivity. The compound is characterized by its bicyclic structure, which includes a ketone functional group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
(1R)-camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of oxidizing agents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) in acetic acid. The reaction typically proceeds under mild conditions, yielding this compound with high selectivity.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Continuous flow reactors are often employed to ensure consistent production and minimize by-products.
化学反应分析
Types of Reactions
(1R)-camphorquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction of this compound can produce camphor or other reduced derivatives.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Camphor and other reduced derivatives.
Substitution: Various substituted camphorquinone derivatives.
科学研究应用
(1R)-camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of dental resins and adhesives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (1R)-camphorquinone exerts its effects is primarily through its role as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization processes, making this compound an essential component in light-curable materials. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of radical intermediates.
相似化合物的比较
Similar Compounds
Camphor: A precursor to (1R)-camphorquinone, used in similar applications but lacks the ketone functionality.
Camphoric Acid: An oxidation product of this compound, used in the synthesis of various derivatives.
Benzoin: Another photoinitiator with similar applications but different structural properties.
Uniqueness of this compound
This compound is unique due to its chiral nature and the presence of a ketone group, which enhances its reactivity and versatility in chemical synthesis. Its ability to act as a photoinitiator under mild conditions makes it particularly valuable in the production of dental materials and other light-curable products.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |
InChI 键 |
VNQXSTWCDUXYEZ-TYICEKJOSA-N |
手性 SMILES |
C[C@@]12CCC(C1(C)C)C(=O)C2=O |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


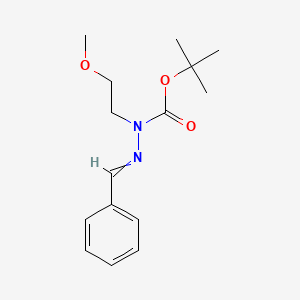
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

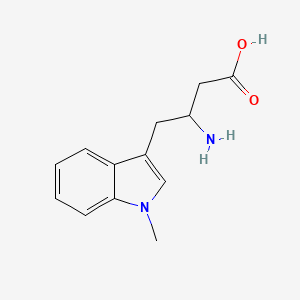
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
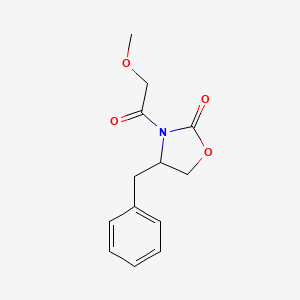
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
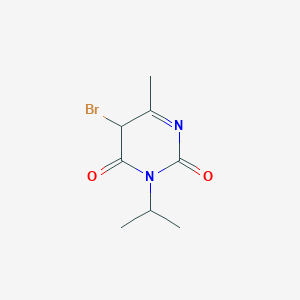
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
